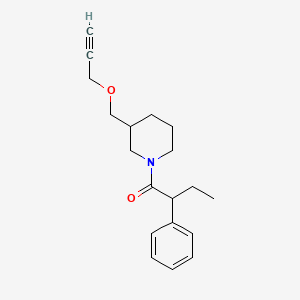
2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one” is a chemical compound . It is a yellow solid with a molecular weight of 299.414.
Synthesis Analysis
The synthesis of propargyl compounds, including “this compound”, involves alkylation or amidation with propargyl bromide or propargylamine .Molecular Structure Analysis
The molecular structure of this compound includes a phenyl group, a butanone group, a piperidinyl group, and a propargyloxy group . The NMR spectrum data provides further details about the structure .Chemical Reactions Analysis
The propargyl group in this compound can react with azide compounds in copper-catalyzed azide-alkyne Click Chemistry to form a triazole linkage .Physical And Chemical Properties Analysis
This compound is a yellow solid . Its NMR spectrum data provides information about its chemical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound is closely related to various derivatives of 1-substituted piperidines, which have been explored for their synthesis methods and pharmacological properties. These derivatives have diverse applications in medicinal chemistry and drug development (Vardanyan, 2018).
- Specifically, the compound is part of a chemical series where structural variations and synthesis methods have been studied, offering insights into the chemistry of related compounds, such as isopropyl diastereomers with fungicidal activities (Tian et al., 2022).
Structural Analysis and Crystallography
- The structural and conformational characteristics of closely related piperidine derivatives have been analyzed, including their crystal structures, which provide a foundation for understanding the physical and chemical properties of similar compounds (Parvez et al., 2014).
Biological Activities and Applications
- Derivatives of piperidine, including structures similar to 2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one, have been studied for their potential biological activities. For instance, certain piperidine-based compounds have shown significant fungicidal activities, indicating the potential for these structures in developing new agricultural chemicals or pharmaceuticals (Mao et al., 2013).
Advanced Synthesis Techniques
- The compound belongs to a class of piperidine derivatives for which advanced synthesis techniques have been developed. This includes microwave-assisted synthesis, highlighting modern approaches to efficiently produce these compounds, potentially leading to cost-effective and scalable production methods (Ashok et al., 2014).
Zukünftige Richtungen
Compounds containing a propargyl group, like this one, have wide applications in organic synthesis, especially in the Huisgen cycloadditions of azides to form triazoles . They are valuable precursors for the synthesis of heterocycles and have been reported to induce the secretion of sAPPα and increased MAPK phosphorylation . Therefore, they can be considered as potential targets in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-phenyl-1-[3-(prop-2-ynoxymethyl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-13-22-15-16-9-8-12-20(14-16)19(21)18(4-2)17-10-6-5-7-11-17/h1,5-7,10-11,16,18H,4,8-9,12-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHAIMUEENCAEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCC(C2)COCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

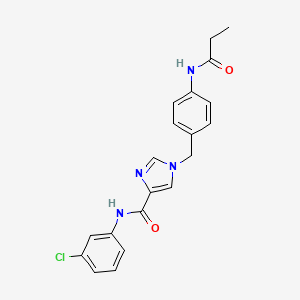

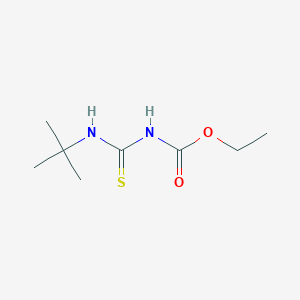
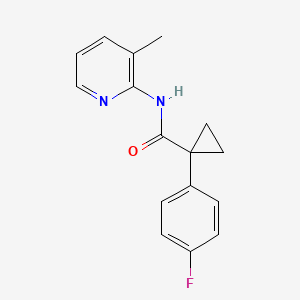


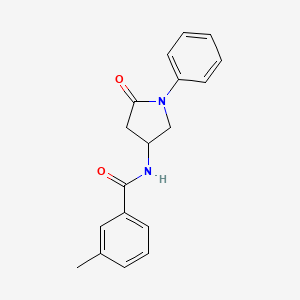
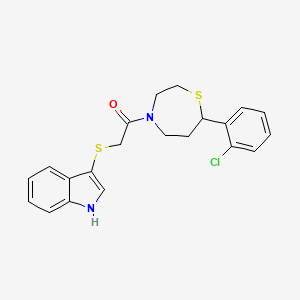
![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2626674.png)
![1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2626675.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2626678.png)
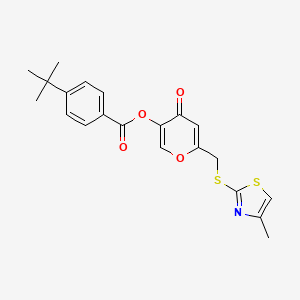
![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2,3-dihydro-1-benzofuran-3-yl)ethylamino]acetamide](/img/structure/B2626681.png)